5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, methoxy, and pyrimidinylamino groups, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and pyrimidinylamino substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include other benzamide derivatives with different substituents, such as 5-chloro-N-(4-aminophenyl)-2-methoxybenzamide and 5-chloro-N-(4-(pyrimidin-4-ylamino)phenyl)-2-methoxybenzamide. These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
5-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-4-29-20-12-19(23-13(2)24-20)25-15-6-8-16(9-7-15)26-21(27)17-11-14(22)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOWQGANUNDYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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